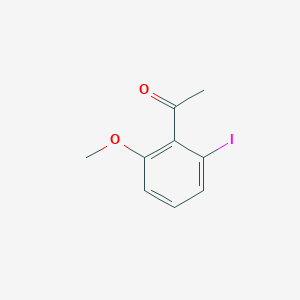

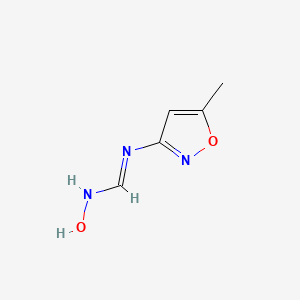

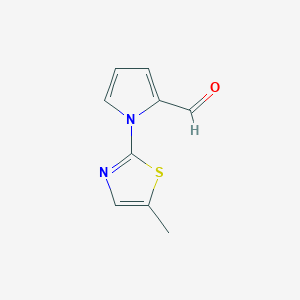

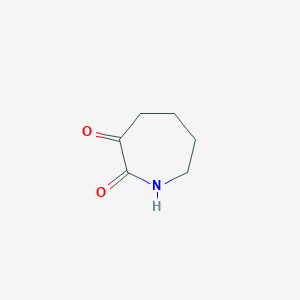

![molecular formula C9H5FOS B3041906 5-Fluoro-benzo[b]thiophene-3-carbaldehyde CAS No. 40740-56-5](/img/structure/B3041906.png)

5-Fluoro-benzo[b]thiophene-3-carbaldehyde

Übersicht

Beschreibung

5-Fluoro-benzo[b]thiophene-3-carbaldehyde is a chemical compound with the CAS Number: 40740-56-5 . It has a molecular weight of 180.2 . The IUPAC name for this compound is 5-fluoro-1-benzothiophene-3-carbaldehyde .

Synthesis Analysis

Thiophene derivatives, including 5-Fluoro-benzo[b]thiophene-3-carbaldehyde, can be synthesized by heterocyclization of various substrates . Some of the significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of 5-Fluoro-benzo[b]thiophene-3-carbaldehyde can be represented by the InChI Code: 1S/C9H5FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H . The InChI key for this compound is FGNHFMZSRGUTMC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-benzo[b]thiophene-3-carbaldehyde include a molecular weight of 180.2 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-fluoro-1-benzothiophene-3-carbaldehyde:

Pharmaceutical Development

5-Fluoro-1-benzothiophene-3-carbaldehyde: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Researchers are exploring its use in developing new drugs that can target specific biological pathways, offering more effective treatments with fewer side effects.

Organic Synthesis

This compound is widely used in organic synthesis as a building block for more complex molecules. Its reactivity, particularly the aldehyde group, makes it a versatile intermediate in the formation of heterocyclic compounds, which are crucial in medicinal chemistry . The fluorine atom enhances the stability and bioavailability of the resulting compounds, making it a preferred choice for synthetic chemists.

Material Science

In material science, 5-fluoro-1-benzothiophene-3-carbaldehyde is utilized in the development of organic semiconductors. These materials are essential for the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices . The compound’s electronic properties, influenced by the fluorine atom, contribute to the performance and efficiency of these materials.

Agricultural Chemistry

The compound is also investigated for its potential applications in agricultural chemistry. It can be used as a precursor for synthesizing agrochemicals, including pesticides and herbicides. The presence of the fluorine atom can enhance the biological activity and environmental stability of these agrochemicals, making them more effective and sustainable .

Analytical Chemistry

In analytical chemistry, 5-fluoro-1-benzothiophene-3-carbaldehyde serves as a reference standard and reagent. It is used in various analytical techniques, including chromatography and spectroscopy, to identify and quantify other chemical substances. Its well-defined chemical properties make it an ideal standard for calibration and validation purposes .

Biological Research

Researchers use this compound in biological studies to understand its interactions with biological systems. Its structure allows for the investigation of enzyme inhibition, receptor binding, and other biochemical processes. These studies can lead to the discovery of new biological targets and the development of novel therapeutic agents .

Environmental Science

In environmental science, 5-fluoro-1-benzothiophene-3-carbaldehyde is studied for its potential impact on the environment. Researchers examine its degradation pathways, persistence, and toxicity to understand its environmental footprint. This information is crucial for assessing the safety and sustainability of its use in various applications .

Chemical Engineering

The compound is also relevant in chemical engineering, particularly in the design and optimization of chemical processes. Its properties are studied to improve reaction conditions, yields, and product purity in industrial applications. This can lead to more efficient and cost-effective manufacturing processes .

Safety and Hazards

The safety information for 5-Fluoro-benzo[b]thiophene-3-carbaldehyde includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P302+P352, P280, P305 +P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Eigenschaften

IUPAC Name |

5-fluoro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHFMZSRGUTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-benzo[b]thiophene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)